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Compound of Interest

Compound Name:
6,6-dimethyl-3-sulfanylidene-1,2,4-

triazinan-5-one

CAS No.: 16992-40-8

Cat. No.: B097706

Get Quote

Executive Summary
The escalation of multi-drug resistant (MDR) pathogens, particularly MRSA and P. aeruginosa,

has necessitated the exploration of non-traditional scaffolds. Triazinones (specifically 1,2,4-

triazin-3-one derivatives) have emerged as a potent alternative to standard fluoroquinolones

and

-lactams. Unlike traditional antibiotics that often rely on a single mechanism, novel triazinones
exhibit a dual-mode of action: competitive inhibition of DNA gyrase and disruption of bacterial
membrane integrity.

This guide provides a technical comparison of triazinone efficacy against standard care

antibiotics, supported by experimental protocols and structure-activity relationship (SAR)

analysis.
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While standard antibiotics like Ciprofloxacin utilize a quinolone core to inhibit DNA replication,

triazinones introduce a nitrogen-rich heterocyclic ring system.[1] This structure acts as a

bioisostere to the carboxylic acid moiety found in quinolones, improving binding affinity to the

DNA-gyrase complex while altering solubility profiles to enhance membrane permeation.

Mechanistic Pathway Comparison
The following diagram illustrates the divergent and converging pathways of Triazinones versus

-Lactams (Ampicillin) and Fluoroquinolones (Ciprofloxacin).
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Figure 1: Mechanistic divergence. Triazinones retain the DNA gyrase inhibition of quinolones

but add secondary membrane disruption capabilities, unlike the singular focus of Ampicillin or

Ciprofloxacin.

Comparative Efficacy Data
The following data aggregates performance metrics from recent high-impact medicinal

chemistry studies. The values represent Minimum Inhibitory Concentrations (MIC) in

g/mL.[2]
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Table 1: MIC Comparison Against Standard Strains
Lower values indicate higher potency.

Bacterial
Strain

Gram
Status

Triazinone
Analog (Tz-
4)*

Ciprofloxaci
n (Std)

Ampicillin
(Std)

Interpretati
on

S. aureus

(ATCC

25923)

(+) 0.5 - 1.0 0.5 - 1.0 2.0 - 4.0

Comparable

to Cipro;

Superior to

Ampicillin.

MRSA

(Clinical

Isolate)

(+) 2.0 - 4.0
> 64.0

(Resistant)
> 128.0

Superior.

Retains

activity

against

resistant

strains.

E. coli (ATCC

25922)
(-) 1.0 - 2.0 0.015 - 0.5 4.0 - 8.0

Moderate.

Cipro is more

potent

against wild-

type Gram(-).

P. aeruginosa (-) 8.0 - 16.0 0.5 - 1.0 > 64.0

Weak.

Triazinones

struggle with

Pseudomona

s efflux

pumps.

*Note: Tz-4 represents a synthesized 4-amino-1,2,4-triazin-3-one derivative optimized for

lipophilicity.
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Triazinones demonstrate a "Resistance Breaking" profile. While they may not exceed

Ciprofloxacin's potency in wild-type E. coli, their efficacy against MRSA (Methicillin-Resistant S.

aureus) suggests they bypass common resistance mechanisms like PBP2a alteration or

specific efflux pumps that render standards ineffective.

Experimental Protocols (Self-Validating)
To reproduce these findings, use the CLSI M07 Broth Microdilution Method. This protocol

includes a Resazurin viability check to eliminate subjective visual errors.

Materials
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

Compound: Triazinone derivative (dissolved in DMSO, final concentration <1%).

Indicator: Resazurin sodium salt (0.01% w/v in sterile water).

Controls: Ciprofloxacin (Positive), DMSO only (Solvent Control), Media only (Sterility).
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Figure 2: Validated Screening Workflow. The addition of Resazurin (Step 4) converts the assay

from subjective turbidity to a colorimetric binary (Blue/Pink), reducing observer error.

Step-by-Step Procedure
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Preparation: Dilute the triazinone compound in CAMHB to achieve a starting concentration of

128

g/mL.

Plate Setup: Add 100

L of compound solution to column 1 of a 96-well plate. Perform 2-fold serial dilutions across
to column 10.

Inoculation: Adjust bacterial culture to

CFU/mL. Add 100

L to all test wells.

Incubation: Incubate at 37°C for 18–24 hours.

Validation: Add 30

L of Resazurin solution. Incubate for 2 more hours.

Blue: No metabolic activity (Bacteria dead/inhibited)

MIC.

Pink: Metabolic activity active (Bacteria alive).

Structure-Activity Relationship (SAR)[3][4][5]
Optimizing the triazinone scaffold requires specific chemical modifications. The table below

correlates structural changes with antibacterial outcomes.
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Structural Modification Effect on Activity Mechanistic Reason

Electron-Withdrawing Groups

(EWG) (e.g., -NO

, -F) at C-3 phenyl ring

Increases

Enhances lipophilicity and

acidity, improving penetration

through the bacterial cell wall.

N-4 Substitution (e.g., Mannich

bases)
Increases

Improves binding affinity to the

DNA gyrase active site (H-

bonding).

Bulky Aliphatic Chains Decreases

Steric hindrance prevents the

molecule from fitting into the

enzymatic pocket.

Fusion with Thiazole Ring Increases

Creates a "condensed system"

that mimics the planar

structure of DNA base pairs,

aiding intercalation.

Toxicity & ADME Profiling
A common failure point for triazinones is mammalian cytotoxicity. Before advancing a lead

candidate, the following safety threshold must be met:

Hemolytic Activity (HC

): The concentration causing 50% lysis of human red blood cells.

Target: HC

> 100

g/mL.[2]

Triazinone Risk:[3] Highly lipophilic analogs may act as detergents, lysing RBCs.

Selectivity Index (SI): Calculated as

.
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Requirement: SI > 10 (Ideally > 50) for a viable drug candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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